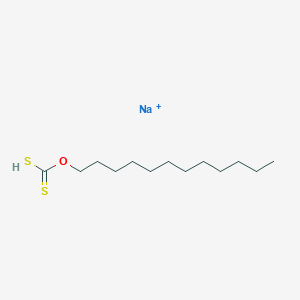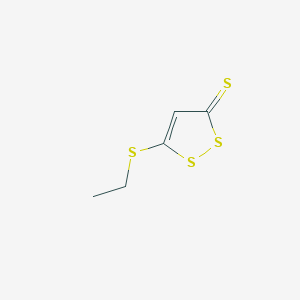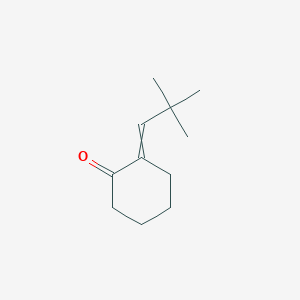![molecular formula C14H9N3O6S2 B14455704 2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole CAS No. 76151-66-1](/img/structure/B14455704.png)
2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring substituted with a methanesulfonyl group and a 2,4-dinitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole typically involves multiple steps. One common method starts with the nitration of benzene to form 2,4-dinitrophenol. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. Finally, the resulting compound is coupled with 1,3-benzothiazole under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved often include the modulation of biochemical processes such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.
2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.
Benzothiazole derivatives: Widely studied for their diverse biological activities.
Uniqueness
2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of specificity and efficacy.
Eigenschaften
CAS-Nummer |
76151-66-1 |
|---|---|
Molekularformel |
C14H9N3O6S2 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
2-[(2,4-dinitrophenyl)methylsulfonyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9N3O6S2/c18-16(19)10-6-5-9(12(7-10)17(20)21)8-25(22,23)14-15-11-3-1-2-4-13(11)24-14/h1-7H,8H2 |
InChI-Schlüssel |
GXJUFAGQVNYNAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


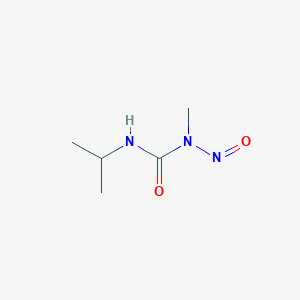
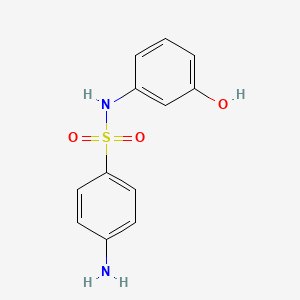
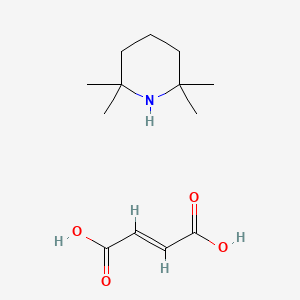

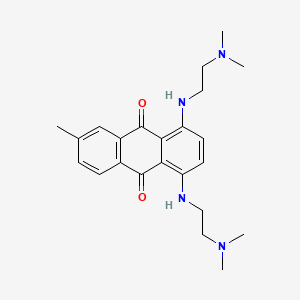
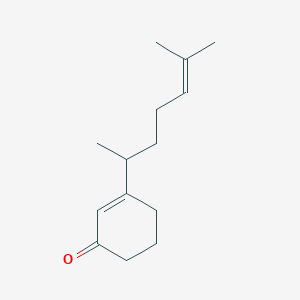

![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
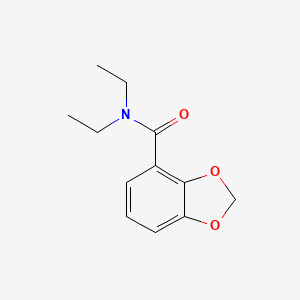
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
